2-Fluor-4-morpholinobenzoesäure

Übersicht

Beschreibung

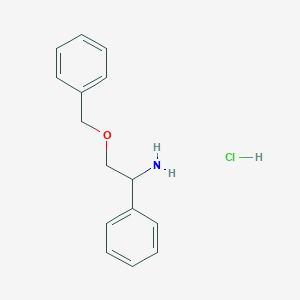

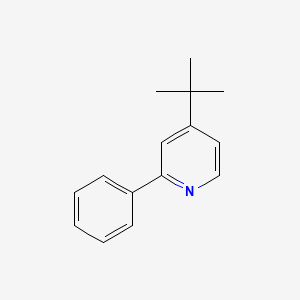

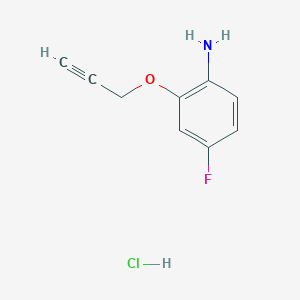

2-Fluoro-4-morpholinobenzoic Acid is a chemical compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-morpholinobenzoic Acid is 1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) . This indicates the presence of a fluorine atom, a morpholine ring, and a benzoic acid group in the molecule.Physical and Chemical Properties Analysis

2-Fluoro-4-morpholinobenzoic Acid is a solid at room temperature . It has a molecular weight of 225.22 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Fluor-4-morpholinobenzoesäure: wird in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle. Ihr Morpholinrest dient als dirigierende Gruppe in metallkatalysierten Reaktionen, und das Fluoratom kann aufgrund seiner Reaktivität als Handgriff für eine weitere Funktionalisierung dienen .

Medizinische Chemie

In der medizinischen Chemie wird die Verbindung zur Konstruktion von Molekülen mit potenziellen therapeutischen Wirkungen verwendet. Das Vorhandensein von Fluor verbessert häufig die Bioverfügbarkeit und metabolische Stabilität von Pharmazeutika .

Arzneimittelentwicklung

Der Morpholinring von This compound ist ein häufiges Merkmal in der Arzneimittelentwicklung und bietet ein Gerüst für die Entwicklung neuartiger Therapeutika. Er ist besonders relevant bei der Entwicklung von Antisense-Oligonukleotiden und anderen Nukleinsäure-basierten Medikamenten .

Biochemische Anwendungen

In der Biochemie könnte diese Verbindung an der Untersuchung von Enzym-Substrat-Wechselwirkungen beteiligt sein, wobei das Fluoratom aufgrund seiner einzigartigen elektronischen Eigenschaften als Sonde verwendet werden kann .

Pharmakologie

This compound: könnte Anwendungen in der pharmakologischen Forschung finden, insbesondere bei der Entwicklung neuer Medikamente, bei denen das Fluoratom eine entscheidende Rolle bei der Verbesserung der Eigenschaften des Medikaments spielt .

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen von This compound nicht umfassend dokumentiert sind, werden Verbindungen mit ähnlichen Strukturen bei der Entwicklung von Beschichtungen mit geringer Oberflächenenergie und Materialien mit besonderen elektronischen Eigenschaften verwendet .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Biochemische Analyse

Biochemical Properties

2-Fluoro-4-morpholinobenzoic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of 2-Fluoro-4-morpholinobenzoic Acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 2-Fluoro-4-morpholinobenzoic Acid can alter gene expression patterns, leading to changes in the production of various proteins and enzymes that are essential for cellular function .

Molecular Mechanism

At the molecular level, 2-Fluoro-4-morpholinobenzoic Acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often facilitated by the presence of the fluorine atom, which can form strong interactions with the enzyme’s active site residues. Furthermore, 2-Fluoro-4-morpholinobenzoic Acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Fluoro-4-morpholinobenzoic Acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, it has been observed that the stability of 2-Fluoro-4-morpholinobenzoic Acid can be maintained under specific storage conditions, such as sealed in dry and room temperature environments . Long-term effects on cellular function have been noted, particularly in terms of sustained enzyme inhibition and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-morpholinobenzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

2-Fluoro-4-morpholinobenzoic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Fluoro-4-morpholinobenzoic Acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transport proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 2-Fluoro-4-morpholinobenzoic Acid within tissues, influencing its localization and accumulation .

Subcellular Localization

2-Fluoro-4-morpholinobenzoic Acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 2-Fluoro-4-morpholinobenzoic Acid is crucial for its biological activity and can determine its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

2-fluoro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWHCWSPQLPAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946598-40-9 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946598-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)

![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)

amine hydrochloride](/img/structure/B1441446.png)